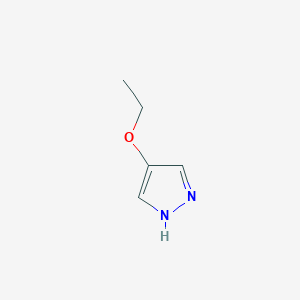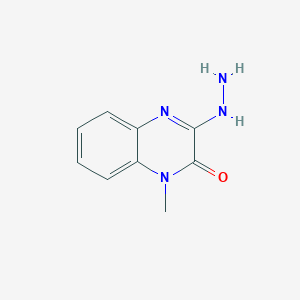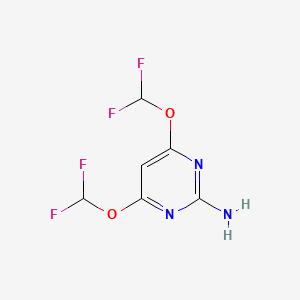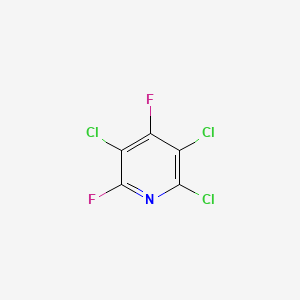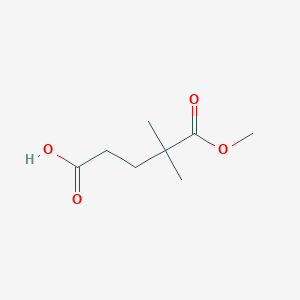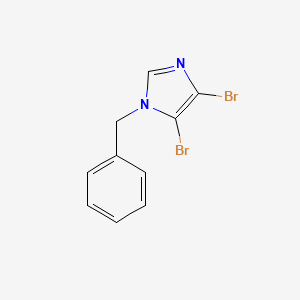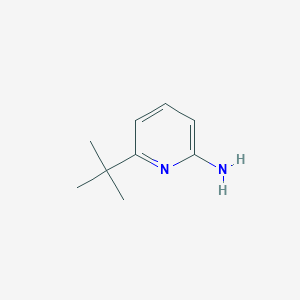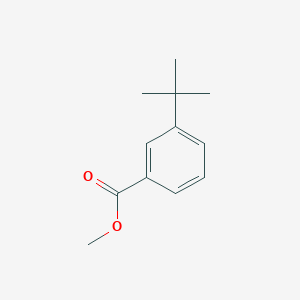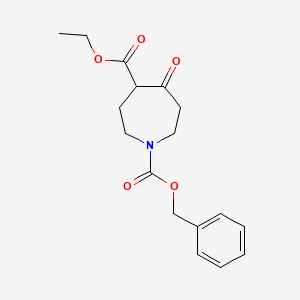
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Übersicht
Beschreibung
“1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate” is a chemical compound with the molecular formula C17H21NO5 . It is used in fine chemistry and as an intermediate in pharmaceutical products .
Synthesis Analysis
The synthesis of “1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate” involves the reaction of benzyl 4-oxo-1-piperidinecarboxylate with ethyl diazoacetate in the presence of boron trifluoride etherate . The reaction is carried out in diethyl ether at low temperatures, and the product is obtained as a yellow oil .Molecular Structure Analysis
The molecular structure of “1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate” consists of a seven-membered azepane ring with a 5-oxo group. The 1-position of the ring is substituted with a benzyl group, and the 4-position is substituted with an ethyl ester group .Physical And Chemical Properties Analysis
“1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate” is a solid or semi-solid compound . It has a molecular weight of 319.36 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Pericyclic Reactions for Synthesis : New 1,3-oxazepine derivatives, a class related to azepane compounds, were synthesized from Schiff bases. These derivatives exhibit potential as antibiotics, indicating a methodology that could be applicable for synthesizing 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate for antibacterial applications (Abood, 2010).
Prodrug Design : While not directly related, the synthesis of prodrugs for improving pharmacokinetics of active pharmaceutical ingredients, like the hydroxamate-based inhibitor of glutamate carboxypeptidase II, shows how modifications like those in 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate could enhance drug delivery and efficacy (Rais et al., 2017).
Synthesis of Heterocyclic Compounds : The one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles demonstrates the versatility of heterocyclic chemistry in producing compounds with potential biological activity. This approach might be relevant for synthesizing and studying the properties of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (Ahmed et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
The future directions for “1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate” could involve further exploration of its potential as an intermediate in pharmaceutical products . Additionally, more research could be conducted to understand its mechanism of action and potential as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase .
Eigenschaften
IUPAC Name |
1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-2-22-16(20)14-8-10-18(11-9-15(14)19)17(21)23-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPFJXQFTCDJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562093 | |
| Record name | 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |
CAS RN |
31696-09-0 | |
| Record name | 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)
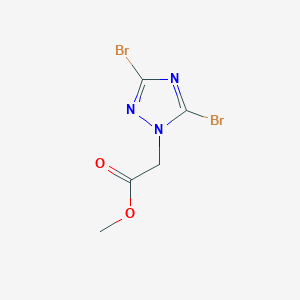
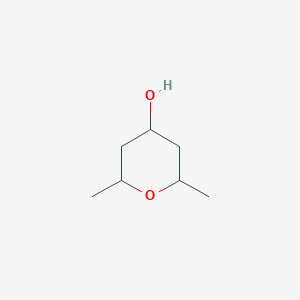
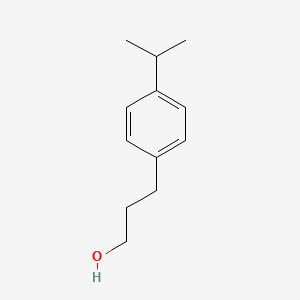
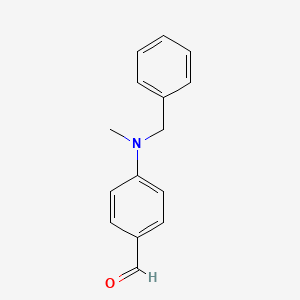
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)
